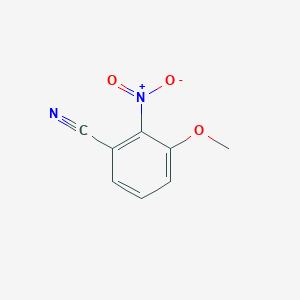

3-Methoxy-2-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWWZQUPPXKYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438855 | |

| Record name | 3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142596-50-7 | |

| Record name | 3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound that holds significant interest as a versatile building block in synthetic organic chemistry. Its unique arrangement of a nitrile, a nitro group, and a methoxy group on a benzene ring provides a scaffold with multiple reactive sites. This trifunctional nature makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, novel pharmaceutical agents, and advanced materials. The electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy group, create a distinct electronic environment that dictates its reactivity and utility in molecular design. This guide provides a comprehensive overview of its chemical properties, synthetic considerations, and potential applications, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 142596-50-7 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [] |

| Molecular Weight | 178.15 g/mol | [] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C#N |

Reactivity and Synthetic Profile

The reactivity of this compound is governed by its three functional groups:

-

Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, a key transformation in the synthesis of many pharmaceutical ingredients.[3][4] It can also be reduced to a primary amine (aminomethyl group), providing a route to various bioactive molecules.[4]

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A crucial reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be further modified through diazotization, acylation, or alkylation to build complex molecular architectures.[5][6]

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the aromatic ring.[6] It can also be cleaved to a hydroxyl group under certain conditions, offering another point for chemical modification.

The ortho-positioning of the methoxy and nitro groups creates a specific steric and electronic environment that can be exploited in designing selective synthetic strategies.[5]

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. As a chemical intermediate, it is valuable for the synthesis of:

-

Heterocyclic Scaffolds: The functional groups of this compound are ideal precursors for constructing fused heterocyclic systems, such as quinazolines and benzimidazoles, which are common cores in many drug candidates. The reduction of the nitro group to an amine, followed by intramolecular cyclization with the nitrile group or a derivative, is a common strategy.

-

Enzyme Inhibitors and Receptor Modulators: Substituted benzonitriles are known to be key components in various therapeutic agents. The strategic placement of the functional groups can influence a molecule's binding affinity and selectivity for biological targets.[7]

The closely related compound, 3-methoxy-2-nitropyridine, serves as a core structure for creating drug candidates with potential therapeutic benefits in pharmaceuticals and active ingredients in agrochemicals.[6] This highlights the potential of the 3-methoxy-2-nitro-aromatic scaffold in the development of bioactive molecules.

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general understanding of its synthesis can be derived from established organic chemistry reactions. A plausible synthetic route would involve the nitration of 3-methoxybenzonitrile. Alternatively, the conversion of a corresponding benzoic acid derivative is a common strategy for nitrile synthesis.[8]

General Protocol for Conversion of a Carboxylic Acid to a Nitrile:

One common method involves the dehydration of a primary amide, which can be formed from the corresponding carboxylic acid (3-methoxy-2-nitrobenzoic acid). Another direct, one-pot method has been reported for the conversion of various carboxylic acids to nitriles.[8]

-

Reaction: Carboxylic Acid → Nitrile

-

Reagents: Acetonitrile (as both solvent and reagent), Concentrated Sulfuric Acid (as a catalyst and dehydrating agent).[8]

-

Procedure Outline:

-

The carboxylic acid is suspended in an excess of acetonitrile.

-

Concentrated sulfuric acid is added dropwise to the stirred suspension at room temperature.

-

The mixture is heated to reflux for a specified period.

-

After the reaction is complete, the excess acetonitrile is removed under reduced pressure.

-

The residue is worked up using an organic solvent (e.g., CH₂Cl₂) and water. The organic layer is separated, washed, dried, and concentrated to yield the crude nitrile, which can then be purified by chromatography or recrystallization.[8]

-

The following diagram illustrates a generalized workflow for the synthesis of a substituted nitroaromatic compound, which could be adapted for the synthesis of this compound or its precursors.

References

- 1. This compound | 142596-50-7 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

- 5. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

3-Methoxy-2-nitrobenzonitrile CAS number 142596-50-7

CAS Number: 142596-50-7

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrobenzonitrile, a specialized chemical compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document collates available data on its chemical properties, a proposed synthesis protocol, and safety information.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in published literature, its fundamental properties have been reported by various chemical suppliers. These are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1][] |

| Molecular Weight | 178.14 g/mol | [1][] |

| IUPAC Name | This compound | [1][] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a plausible two-step synthesis is proposed, starting from the commercially available 3-methoxybenzonitrile. This proposed pathway involves the nitration of the aromatic ring, followed by purification.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

3-Methoxybenzonitrile

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol (for recrystallization)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

-

Nitration:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxybenzonitrile with stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallization: The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Column Chromatography: Alternatively, if recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been identified in the public domain. However, based on the analysis of its isomers and related compounds, the following characteristic signals can be predicted.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.0 ppm. A singlet corresponding to the methoxy group protons is anticipated around 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic carbons would appear in the region of 110-160 ppm. The nitrile carbon signal would be expected around 115-120 ppm, and the methoxy carbon signal around 55-60 ppm. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching for the methoxy group would be observed in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 178.04). |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1]

| Hazard | Description |

| Hazard Statements | H302: Harmful if swallowed.[1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Application in Research and Drug Development

Currently, there is no specific information available in the scientific literature regarding the application of this compound in signaling pathways or as a key intermediate in the development of specific drugs. As a substituted benzonitrile, it holds potential as a building block in organic synthesis for the creation of more complex molecules with potential biological activity.

General Experimental Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

References

An In-depth Technical Guide on the Core Physical Properties of 3-Methoxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Methoxy-2-nitrobenzonitrile (CAS No: 142596-50-7). Due to the limited availability of specific experimental data for this compound in public literature, this document compiles available data, presents information on structurally similar compounds for comparative analysis, and furnishes detailed, generalized experimental protocols for the determination of key physical and spectral properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a nitrile group. Its specific substitution pattern (methoxy at position 3, nitro at position 2, and nitrile at position 1) imparts distinct electronic and steric properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological screening.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It should be noted that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 142596-50-7 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C8H6N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,1H3 | [1] |

| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Comparative Physicochemical Data

To provide context, the following table presents data for structurally related isomers. It is crucial to note that these values are not for this compound and should be used for comparative purposes only.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxy-3-nitrobenzonitrile | 121001-06-7 | C₈H₆N₂O₃ | 178.14 | 103.5 - 104.5 |

| 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | C₈H₇NO₅ | 197.14 | 253-257 (lit.) |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[3]

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube setup.[4]

-

Procedure (DigiMelt):

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of approximately 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the apparatus.[4]

-

For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.[4][5]

-

A second, slower determination is performed with a fresh sample, heating at a rate of 1-2 °C/min starting from a temperature about 15-20 °C below the approximate melting point.[4][5]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

-

For small quantities of a substance, a micro boiling point determination can be performed.[6][7][8]

-

Apparatus: Capillary tube, thermometer, and a heating bath (e.g., Thiele tube or melting point apparatus).[7][9]

-

Procedure:

-

A few drops of the liquid are placed in a small test tube, which is attached to a thermometer.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6][7]

-

The apparatus is heated slowly.[7]

-

A stream of bubbles will emerge from the inverted capillary as the liquid is heated. The boiling point is the temperature at which the stream of bubbles is rapid and continuous.[7][9]

-

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

-

Apparatus: FT-IR spectrometer.

-

Procedure (Thin Solid Film):

-

A small amount of the solid sample (approx. 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[11]

-

A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[11]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[11]

-

The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[11]

-

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[12][13][14]

-

Apparatus: NMR spectrometer.

-

Procedure (¹H NMR):

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired, processed, and analyzed for chemical shift, integration, and multiplicity of the signals.[14]

-

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for identifying and quantifying these components based on their mass-to-charge ratio.[15][16][17]

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone, hexane).[15][18]

-

A small volume (typically 1 µL) of the solution is injected into the GC.[17]

-

The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on boiling point and polarity.[16]

-

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is recorded for each component.[15]

-

Visualization of Structural-Property Relationships

The following diagram illustrates the logical connection between the chemical structure of this compound and its resulting physical properties.

Conclusion

While specific, experimentally verified physical property data for this compound remains scarce in publicly accessible literature, this guide provides the foundational chemical information and standardized methodologies necessary for its characterization. The provided protocols for determining melting point, boiling point, and spectral properties offer a clear pathway for researchers to generate the empirical data required for their work. The comparative data from related isomers can serve as a useful, albeit preliminary, guide for predicting the behavior of this compound. Further experimental investigation is warranted to fully elucidate the physical and chemical profile of this compound.

References

- 1. This compound | 142596-50-7 [sigmaaldrich.com]

- 2. 3-Methoxy-2-Nitro Benzonitrile | 142596-50-7 [chemicalbook.com]

- 3. pennwest.edu [pennwest.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chymist.com [chymist.com]

- 8. chemconnections.org [chemconnections.org]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scribd.com [scribd.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. acdlabs.com [acdlabs.com]

- 15. memphis.edu [memphis.edu]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. metbio.net [metbio.net]

- 18. uoguelph.ca [uoguelph.ca]

3-Methoxy-2-nitrobenzonitrile molecular weight and formula

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzonitrile

This guide provides an overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound featuring methoxy, nitro, and nitrile functional groups attached to a benzene ring. These functional groups make it a potential building block in the synthesis of more complex molecules in medicinal chemistry and materials science.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 142596-50-7 | [1][3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are typically found in peer-reviewed scientific literature or detailed chemical synthesis databases. A generalized workflow for its preparation and characterization is presented below. The synthesis would likely involve the nitration of a methoxybenzonitrile precursor or the cyanation of a methoxynitrobenzene derivative, followed by purification and analytical confirmation.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound. This process outlines the key stages from starting materials to the confirmation of the final product's identity and purity.

Caption: Conceptual workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the ortho-positioning of the methoxy and nitro groups relative to the nitrile functionality, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 142596-50-7 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxy-2-nitrobenzamide

-

Activation of the Carboxylic Acid: To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-methoxy-2-nitrobenzamide.

Step 2: Synthesis of this compound

-

Dehydration: The 3-methoxy-2-nitrobenzamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq), or trifluoroacetic anhydride (TFAA, 2.0 eq) in a suitable solvent (e.g., toluene for P₂O₅, or neat for POCl₃ and TFAA). The mixture is heated to reflux for 2-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and carefully poured onto crushed ice. If an acidic reagent was used, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative approach for the synthesis of this compound is the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3][4]

Caption: Sandmeyer reaction pathway for this compound synthesis.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of 7.0-8.0 ppm. - A singlet for the methoxy group protons (3H) around 3.9-4.1 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm. - A nitrile carbon signal around 115-120 ppm. - A methoxy carbon signal around 55-60 ppm. |

| IR (Infrared) | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching for the methoxy group around 1250 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.15. |

Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are limited. However, the presence of the nitroaromatic and benzonitrile moieties suggests potential biological activities.

General Activity of Nitroaromatic Compounds:

Nitroaromatic compounds are known to possess a broad spectrum of biological activities, often acting as prodrugs that require reductive activation to exert their effects.[5] This reduction can be carried out by various cellular reductases. The resulting reactive intermediates, such as nitroso and hydroxylamine species, can interact with and inhibit the function of various biomolecules, including enzymes and DNA.[6]

Potential as Enzyme Inhibitors:

The electron-withdrawing nature of the nitro and nitrile groups can influence the electronic properties of the aromatic ring, potentially making this compound an inhibitor of certain enzymes. For instance, some nitroaromatic compounds have been shown to inhibit enzymes like xanthine oxidase.[7]

Modulation of Signaling Pathways:

Nitroaromatic compounds have been implicated in the modulation of various cellular signaling pathways.[6] A key mechanism involves the generation of reactive nitrogen species upon reduction, which can influence signaling cascades. For example, nitrated fatty acids, which are endogenous signaling molecules, can modulate inflammatory pathways.[6] It is plausible that synthetic nitroaromatics could interfere with similar pathways.

Caption: Potential mechanism of action for this compound.

Conclusion

This compound is a versatile chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic strategy, and an overview of its potential biological relevance based on the known activities of related compounds. Further experimental validation of the proposed synthesis and in-depth pharmacological evaluation are warranted to fully elucidate the therapeutic potential of this and related molecules.

References

- 1. This compound | 142596-50-7 [sigmaaldrich.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive activation of nitroaromatics and enzyme inhibition: misonidazole and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Methoxy-2-nitrobenzonitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methoxy-2-nitrobenzonitrile in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, particularly for reaction kinetics, purification by crystallization, and formulation.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." this compound possesses a polar nitro group (-NO₂), a polar cyano group (-CN), and a methoxy group (-OCH₃) attached to a nonpolar benzene ring. This combination of polar functional groups and a nonpolar aromatic core suggests that the compound will exhibit a range of solubilities in different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents and less soluble in nonpolar solvents.

Quantitative Solubility Data for 3-Nitrobenzonitrile (A Related Compound)

The following table summarizes the quantitative solubility of 3-Nitrobenzonitrile, a structurally similar compound, in various organic solvents at different temperatures. This data, measured by the static method, can provide a useful approximation for the solubility behavior of this compound. The data is presented as the mole fraction solubility (x₁).

Table 1: Mole Fraction Solubility (x₁) of 3-Nitrobenzonitrile in Various Organic Solvents at Different Temperatures (K) [1]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0245 | 0.0286 | 0.0333 | 0.0387 | 0.0449 | 0.0520 | 0.0602 | 0.0694 | 0.0799 |

| Ethanol | 0.0201 | 0.0235 | 0.0274 | 0.0319 | 0.0371 | 0.0431 | 0.0500 | 0.0578 | 0.0666 |

| n-Propanol | 0.0175 | 0.0205 | 0.0239 | 0.0279 | 0.0325 | 0.0378 | 0.0439 | 0.0509 | 0.0589 |

| Isopropanol | 0.0152 | 0.0178 | 0.0208 | 0.0243 | 0.0283 | 0.0329 | 0.0382 | 0.0443 | 0.0513 |

| Acetone | 0.1033 | 0.1171 | 0.1324 | 0.1492 | 0.1678 | 0.1883 | 0.2110 | 0.2360 | 0.2637 |

| n-Butanol | 0.0161 | 0.0188 | 0.0220 | 0.0256 | 0.0298 | 0.0347 | 0.0403 | 0.0468 | 0.0542 |

| Acetonitrile | 0.0811 | 0.0927 | 0.1057 | 0.1201 | 0.1362 | 0.1541 | 0.1740 | 0.1961 | 0.2207 |

| Ethyl Acetate | 0.0799 | 0.0914 | 0.1042 | 0.1185 | 0.1343 | 0.1519 | 0.1713 | 0.1927 | 0.2165 |

| Toluene | 0.0402 | 0.0468 | 0.0544 | 0.0631 | 0.0730 | 0.0842 | 0.0969 | 0.1113 | 0.1276 |

| Cyclohexane | 0.0016 | 0.0019 | 0.0023 | 0.0027 | 0.0032 | 0.0038 | 0.0045 | 0.0053 | 0.0063 |

Note: This data is for 3-Nitrobenzonitrile and should be used as an estimate for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal equilibrium (shake-flask) method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled water bath

-

Calibrated thermometer or thermocouple

-

Vials with airtight screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments (typically 24-72 hours).

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in a thermostatically controlled bath at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

-

Record the mass of the collected filtrate.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Using the concentration from the analytical measurement and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 g of solvent, molarity (mol/L), or mole fraction.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of organic compounds.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Caption: Key factors influencing the solubility of organic compounds.

References

An In-depth Technical Guide to the Storage and Handling of 3-Methoxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe storage and handling of 3-Methoxy-2-nitrobenzonitrile (CAS No. 142596-50-7), a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Data and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₆N₂O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 178.15 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

| Melting Point | 122 °C | ChemicalBook[2] |

| Boiling Point | 341.1 ± 32.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1], ChemicalBook[2] |

| Flash Point | Data not available for this compound. (For 3-Methoxybenzonitrile: 105 °C / 221 °F - closed cup) | Sigma-Aldrich |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302: Harmful if swallowed[1]

Precautionary Statements:

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the use of this compound will be specific to the intended application. However, the following general procedures for the safe handling of powdered chemicals should be implemented.

General Handling of Powdered this compound

This protocol is designed to minimize the risk of inhalation and skin contact.

-

Preparation:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure the work surface is clean and uncluttered. Cover the work area with absorbent, disposable bench paper.

-

Have a designated waste container ready for contaminated materials.

-

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

-

-

Weighing and Transfer:

-

If possible, weigh the compound directly in a fume hood.[3]

-

Use a spatula or other appropriate tool to transfer the powder. Avoid scooping large amounts at once to minimize dust generation.

-

Keep the container opening as low as possible to the receiving vessel to reduce the distance the powder travels through the air.

-

Close the container lid immediately after use to prevent spills and contamination.[4]

-

-

Post-Handling:

-

Clean any spills on the balance or work surface immediately using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.[4]

-

Wipe down the exterior of the container before returning it to storage.

-

Dispose of all contaminated materials (bench paper, gloves, etc.) in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling is complete.

-

Chemical Spill Response

This protocol outlines the steps for managing a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.

-

Immediate Actions:

-

Alert personnel in the immediate vicinity of the spill.[5]

-

If the spilled material is generating dust, evacuate the immediate area and close the doors.

-

If possible, increase ventilation in the area by opening a fume hood sash.

-

-

Containment and Cleanup:

-

Wearing appropriate PPE (lab coat, goggles, and gloves), approach the spill from upwind if there is airflow.

-

Cover the spill with an absorbent material from a chemical spill kit to prevent further dispersal.[6]

-

Gently sweep the absorbed material into a dustpan or onto a piece of cardboard. Avoid creating airborne dust.

-

Place the collected material into a clearly labeled, sealable hazardous waste bag or container.[6]

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or paper towel.

-

Place all cleaning materials into the hazardous waste container.

-

Wipe down any contaminated equipment.

-

-

Disposal:

-

Seal the hazardous waste container and label it with the contents ("Spill cleanup debris containing this compound").

-

Dispose of the waste according to your institution's hazardous waste management guidelines.

-

Storage and Incompatibility

-

Storage Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][6]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents.

Visual Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making workflow for a this compound spill.

References

Spectral Analysis of 3-Methoxy-2-nitrobenzonitrile: A Technical Overview

For Immediate Release

Shanghai, China – December 25, 2025 – This technical guide provides a comprehensive overview of the spectral data for 3-Methoxy-2-nitrobenzonitrile, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the spectroscopic characterization of this compound.

While direct experimental spectral data for this compound is not widely available in public databases, this guide presents predicted data and comparative spectral information from structurally similar molecules. The provided data serves as a valuable reference for the identification and characterization of this compound.

Chemical Structure and Properties

This compound

-

CAS Number: 142596-50-7[1]

-

Molecular Formula: C₈H₆N₂O₃[1]

-

IUPAC Name: this compound[1]

-

InChI Key: OXWWZQUPPXKYQB-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. Aromatic protons typically resonate in the range of 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Aromatic carbons generally appear in the region of 110-160 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Comparative Data from Related Compounds

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| This compound (Predicted) | Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. Methoxy Protons: Singlet around 3.9-4.1 ppm. | Aromatic Carbons: Peaks in the range of 110-160 ppm. Nitrile Carbon: Peak around 115-120 ppm. Methoxy Carbon: Peak around 56 ppm. |

| 3-Methoxybenzonitrile | 3.83 (s, 3H), 7.13 (d, J=8.0Hz, 2H), 7.23 (d, J=8.0Hz, 1H), 7.37 (t, J=8.0Hz, 1H)[2] | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4[2] |

| 3-Methoxy-2-nitrobenzaldehyde | Data available but specific shifts not detailed.[3] | Data available but specific shifts not detailed.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile, nitro, and methoxy groups, as well as the aromatic ring.

Table 2: Expected and Comparative IR Absorption Bands (cm⁻¹)

| Functional Group | Expected Range (cm⁻¹) | Comparative Data (cm⁻¹) |

| C≡N (Nitrile) | 2240-2220 | 2229 (for 3-Nitrobenzonitrile) |

| NO₂ (Nitro) | 1550-1500 (asymmetric), 1360-1300 (symmetric) | 1530 and 1350 (typical for aromatic nitro compounds) |

| C-O (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | 1250 and 1050 (typical for aryl ethers) |

| C=C (Aromatic) | 1600-1450 | 1600-1585 and 1500-1400 are characteristic for aromatic rings.[4] |

| =C-H (Aromatic) | 3100-3000 | Aromatic C-H stretching is observed at 3100-3000 cm⁻¹.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

| Parameter | Expected/Known Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol |

| (M)⁺ Peak (m/z) | 178 |

| Key Fragmentation Pathways | Loss of NO₂, loss of CH₃, loss of CO, loss of HCN. Fragmentation of nitroaromatic compounds can involve complex rearrangements.[5] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before measuring the sample and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. A suitable temperature program is used to elute the compound.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analyses for definitive characterization.

References

- 1. This compound | 142596-50-7 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers of 3-Methoxy-2-nitrobenzonitrile

An In-depth Technical Guide to Commercial Sourcing and Applications of 3-Methoxy-2-nitrobenzonitrile

For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical intermediates is a critical step in the research and development pipeline. This compound (CAS No. 142596-50-7) is a valuable building block in the synthesis of various complex organic molecules and pharmaceutical compounds. This guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, and key considerations for its use in a laboratory setting.

Physicochemical Properties

This compound is a substituted aromatic compound containing methoxy, nitro, and nitrile functional groups. These features make it a versatile intermediate for further chemical modifications. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142596-50-7 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₃ | [1][4] |

| Molecular Weight | 178.15 g/mol | [1] |

| Physical Form | Solid, light yellow to pale brown crystalline powder | [1][4] |

| Purity | Typically ≥95% | [1][3] |

| Melting Point | Approximately 75-80°C | [4] |

| Storage | Sealed in a dry environment at room temperature | [1] |

| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, primarily for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of technical documentation like a Certificate of Analysis (COA) and Safety Data Sheet (SDS). Production is prominent in China, with many suppliers offering options for bulk quantities and OEM manufacturing.[4]

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Country of Origin | Notes |

| Sigma-Aldrich (via Ambeed, Inc.) | 95% | CN | Provides COA, COO, and MSDS.[1] |

| 2A Biotech | 96%+ | - | Catalog No.: 2A-0131799.[3] |

| ChemicalBook | Lists various suppliers, e.g., Career Henan Chemical Co. with 99% purity. | CN | Acts as a directory for multiple suppliers.[2] |

| Carbott PharmTech Inc. | - | - | Listed as a supplier on ChemicalBook.[2] |

| Adamas Reagent, Ltd. | - | - | Listed as a supplier on ChemicalBook.[2] |

| Beijing Eternalchem Co,. Ltd. | - | - | Listed as a supplier on ChemicalBook.[2] |

| Shanghai Ennopharm Co., Ltd. | - | - | Listed as a supplier on ChemicalBook.[2] |

| HANGZHOU LEAP CHEM CO., LTD. | - | CN | A specialized supplier of fine chemicals for R&D.[5] |

Workflow for Procurement and Quality Verification

The process of acquiring a chemical intermediate like this compound for research purposes involves several key steps to ensure the material meets the required specifications.

Caption: Workflow for sourcing and verifying this compound.

Synthetic Applications and Experimental Protocols

This compound is a precursor in multi-step syntheses. Its nitro group can be readily reduced to an amine, which is a pivotal transformation in medicinal chemistry, opening pathways to a vast range of amino-substituted aromatic compounds.[6] The nitrile group can also be hydrolyzed or reduced to introduce other functionalities.

While specific experimental protocols for the direct use of this compound are often proprietary or application-dependent, a general synthetic route to its precursor, 3-Methoxy-2-nitrobenzoic acid, and a general method for forming nitriles from benzoic acids are available and can be adapted.

Representative Synthesis of a Precursor: 3-Methoxy-2-nitrobenzoic Acid

The primary method for synthesizing the corresponding benzoic acid involves the electrophilic nitration of 3-methoxybenzoic acid.[6]

Reaction: 3-Methoxybenzoic acid + HNO₃/H₂SO₄ → 3-Methoxy-2-nitrobenzoic acid

Experimental Protocol (Adapted from literature):

-

Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

-

Reaction: Slowly add 3-methoxybenzoic acid to the chilled nitrating mixture with constant stirring. The methoxy group directs the nitration primarily to the ortho position.[6]

-

Temperature Control: Maintain a low temperature throughout the addition to control the reaction rate and prevent side reactions.

-

Quenching: After the reaction is complete, pour the mixture over crushed ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 3-Methoxy-2-nitrobenzoic acid.[6]

General Protocol for Nitrile Formation from a Benzoic Acid Derivative

A common method for converting a benzoic acid to a benzonitrile involves the use of a sulfonamide and a dehydrating agent like phosphorus pentachloride. The following is a general procedure adapted from a method for preparing p-nitrobenzonitrile.[8]

Caption: General synthetic pathway from benzoic acid to benzonitrile.

Experimental Protocol (Adapted from Organic Syntheses Procedure[8]):

-

Mixing: In a round-bottomed flask, mix the starting material, 3-Methoxy-2-nitrobenzoic acid, with p-toluenesulfonamide.

-

Addition of Dehydrating Agent: Carefully add phosphorus pentachloride (PCl₅) to the mixture with stirring in a fume hood.

-

Heating: Heat the reaction mixture, for example, in an air bath, to distill off the resulting phosphorus oxychloride and other volatile byproducts.

-

Workup: After cooling, dissolve the residue in pyridine. Cautiously add water to precipitate the crude this compound.

-

Purification: Filter the solid, wash with a dilute sodium hydroxide solution to remove any unreacted acidic starting material, followed by a thorough wash with water. The final product can be further purified by recrystallization from a suitable solvent like acetic acid.[8]

Safety Information

As with many nitroaromatic compounds, this compound should be handled with care. It is classified as harmful if swallowed (H302).[1][9] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood. Always consult the supplier-specific Safety Data Sheet (SDS) for complete handling and disposal information.[4]

References

- 1. This compound | 142596-50-7 [sigmaaldrich.com]

- 2. 3-Methoxy-2-Nitro Benzonitrile | 142596-50-7 [chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Benzonitrile, 3-Methoxy-2-Nitro- Supplier in China [nj-finechem.com]

- 5. echemi.com [echemi.com]

- 6. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 7. 3-Methoxy-2-nitrobenzoic acid 96 4920-80-3 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 3-Methoxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-methoxyquinazolin-4(3H)-one from 3-methoxy-2-nitrobenzonitrile. This transformation is a key step in the synthesis of various biologically active molecules, including potential drug candidates. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmaceuticals, known for their diverse activities such as anticancer, anti-inflammatory, and antihypertensive properties.

The protocol detailed below is based on a one-pot reductive cyclization reaction, a common and efficient method for converting 2-nitrobenzonitriles into quinazolin-4(3H)-ones. This method is advantageous as it often involves mild reaction conditions and can provide good to excellent yields.

Synthetic Pathway Overview

The synthesis of 8-methoxyquinazolin-4(3H)-one from this compound proceeds via a one-pot reaction involving two key steps:

-

Reduction of the nitro group (-NO₂) to an amino group (-NH₂).

-

Cyclization of the resulting 2-aminobenzonitrile intermediate in the presence of a one-carbon source (e.g., formic acid) to form the quinazolinone ring system.

Caption: General synthetic scheme for the target compound.

Experimental Protocol: One-Pot Synthesis of 8-Methoxyquinazolin-4(3H)-one

This protocol describes a robust method for the synthesis of 8-methoxyquinazolin-4(3H)-one using an iron-mediated reduction followed by acid-catalyzed cyclization.

2.1. Materials and Reagents

-

This compound (1.0 eq)

-

Iron powder (Fe), <100 mesh (5.0 eq)

-

Concentrated Hydrochloric Acid (HCl), 37%

-

Formic Acid (HCOOH), >95%

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

2.2. Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

2.3. Detailed Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.78 g, 10 mmol, 1.0 eq), iron powder (2.80 g, 50 mmol, 5.0 eq), and ethanol (30 mL).

-

Reduction: Heat the suspension to reflux with vigorous stirring. Once refluxing, carefully add concentrated hydrochloric acid (0.5 mL) dropwise over 5 minutes.

-

Continue heating at reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane/EtOAc), observing the disappearance of the starting material spot.

-

Cyclization: After the reduction is complete (as indicated by TLC), add formic acid (15 mL) to the reaction mixture.

-

Continue to heat the mixture at reflux for an additional 5 hours. Monitor the formation of the product by TLC.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol (2 x 15 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

-

Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Separate the organic layer. Wash the organic layer with brine (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-methoxyquinazolin-4(3H)-one.

Data Presentation

3.1. Expected Yields

The yields for the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles can vary depending on the specific substrate and reaction conditions. Based on similar reported procedures, the expected yield for this synthesis is in the good to excellent range.

| Starting Material | Product | Method | Reported Yield Range |

| Substituted 2-Nitrobenzonitriles | Substituted Quinazolin-4(3H)-ones | Reductive Cyclization | 60% - 95% |

Note: This data is based on analogous transformations reported in the literature and should be considered an expected range.

3.2. Spectroscopic Data for 8-Methoxyquinazolin-4(3H)-one

The following table summarizes the expected spectroscopic data for the final product.

| Analysis Type | Expected Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 12.15 (br s, 1H, NH), 8.05 (s, 1H, H-2), 7.65 (t, J=8.0 Hz, 1H, H-6), 7.25 (d, J=8.0 Hz, 1H, H-7), 7.15 (d, J=8.0 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃). |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 160.5, 148.0, 145.5, 135.0, 126.5, 118.0, 115.5, 114.0, 56.0. |

| IR (KBr) | ν (cm⁻¹): 3100-2900 (N-H, C-H stretching), 1680 (C=O stretching), 1610, 1580, 1480 (C=C, C=N stretching). |

| MS (ESI+) | m/z: 177.06 [M+H]⁺. |

Note: The exact peak positions and splitting patterns may vary slightly depending on the solvent and instrument used.

Application in Drug Discovery: Targeting Signaling Pathways

Quinazoline derivatives are renowned for their ability to inhibit protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 8-Methoxyquinazolin-4(3H)-one serves as a scaffold that can be further functionalized to create potent EGFR inhibitors like Gefitinib. These inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Concentrated acids (HCl, HCOOH) are corrosive and should be handled with extreme care.

-

The reaction involves heating flammable solvents (ethanol). Ensure no open flames are nearby and use a heating mantle with a temperature controller.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Methoxy-2-nitrobenzonitrile with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound with significant potential as a building block in synthetic and medicinal chemistry.[1][2][] Its structure, featuring a nitrile and a nitro group, makes the aromatic ring electron-deficient. The nitro group at the 2-position strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr).[4][5] This allows for the displacement of the methoxy group at the 3-position by various nucleophiles, particularly primary and secondary amines. This reaction provides a direct route to synthesize a diverse range of 3-amino-2-nitrobenzonitrile derivatives, which are valuable intermediates in the development of novel pharmaceutical agents and other complex organic molecules.[6][7][8]

Reaction Principle: The reaction proceeds via the classical SNAr addition-elimination mechanism.[5][9] The process is initiated by the attack of an amine nucleophile on the carbon atom bonded to the methoxy group. This position is activated by the strong electron-withdrawing nitro group located ortho to it. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][10] Aromaticity is then restored through the elimination of the methoxide leaving group, yielding the final substituted product. The stability of the Meisenheimer complex, and thus the reaction rate, is significantly enhanced by the presence of the ortho-nitro group which delocalizes the negative charge.[4][5]

Quantitative Data Summary

The efficiency of the SNAr reaction on this compound is influenced by the nucleophilicity of the amine, reaction temperature, solvent, and the presence of a base. The following table summarizes typical reaction conditions and expected yields for the substitution with various amines, based on analogous reactions with activated nitroaromatic compounds.[9][10]

| Amine Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Piperidine | K₂CO₃ (2.0) | DMF | 80 | 12 | 90 - 95 |

| Morpholine | Et₃N (2.0) | DMSO | 90 | 10 | 88 - 94 |

| Pyrrolidine | K₂CO₃ (2.0) | DMF | 80 | 12 | 92 - 97 |

| Aniline | NaH (1.5) | THF | 65 (reflux) | 24 | 75 - 85 |

| Benzylamine | K₂CO₃ (1.5) | DMF | 80 | 16 | 80 - 90 |

| Diethylamine | Et₃N (2.0) | Acetonitrile | 80 (reflux) | 24 | 70 - 80 |

Detailed Experimental Protocol: Synthesis of 3-(Morpholino)-2-nitrobenzonitrile

This protocol details a representative procedure for the reaction of this compound with morpholine.

Materials:

-

This compound (1.0 equiv, e.g., 178 mg, 1.0 mmol)

-

Morpholine (2.0 equiv, e.g., 174 mg, 0.20 mL, 2.0 mmol)

-

Triethylamine (Et₃N) (2.0 equiv, e.g., 202 mg, 0.28 mL, 2.0 mmol)

-

Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

-

Dissolve the starting material in anhydrous DMSO (5 mL).

-

Add morpholine (2.0 mmol) to the solution, followed by triethylamine (2.0 mmol).

-

Heat the reaction mixture to 90°C and stir for 10 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (50 mL) to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(morpholino)-2-nitrobenzonitrile.

Applications in Drug Development

The SNAr reaction of this compound with amines is a powerful tool for generating libraries of substituted aminobenzonitrile compounds. The resulting products can serve as key intermediates or final active pharmaceutical ingredients (APIs). For example, the subsequent reduction of the nitro group to an amine provides an ortho-diamino functionality, which is a precursor to various heterocyclic systems like benzodiazepines or quinoxalines, structures often found in bioactive molecules.[6] The versatility of the amine nucleophile allows for extensive structure-activity relationship (SAR) studies, enabling medicinal chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity.[6]

References

- 1. This compound | 142596-50-7 [sigmaaldrich.com]

- 2. 1pchem.com [1pchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 7. 3-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 23019765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 408502-45-4|3-Amino-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Versatility of 3-Methoxy-2-nitrobenzonitrile: A Key Intermediate in Heterocyclic Synthesis

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse range of heterocyclic scaffolds. Its unique substitution pattern, featuring a nitrile group, a nitro group, and a methoxy group on the benzene ring, offers multiple reactive sites for chemical transformations. This strategic arrangement of functional groups makes it a key building block in medicinal chemistry and materials science, particularly for the construction of privileged heterocyclic systems such as quinazolines and thieno[2,3-b]pyridines, which are prevalent in many biologically active compounds. This document provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its preparation and subsequent transformations, as well as quantitative data to support its application in research and development.

Synthetic Applications

The primary utility of this compound lies in its conversion to 2-amino-3-methoxybenzonitrile, which is a versatile precursor for various cyclization reactions. The electron-withdrawing nitro group can be selectively reduced to an amine, which then enables the construction of fused heterocyclic systems.

1. Synthesis of 2-Amino-3-methoxybenzonitrile: A Gateway to Heterocycles

The reduction of the nitro group in this compound is a pivotal step. This transformation can be efficiently achieved through various methods, most commonly by catalytic hydrogenation or by using reducing agents like tin(II) chloride. The resulting 2-amino-3-methoxybenzonitrile is a key building block for the synthesis of quinazolines and thieno[2,3-b]pyridines.

2. Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Amino-3-methoxybenzonitrile can be utilized in the synthesis of substituted quinazolines through reactions with various electrophiles, such as isocyanates, isothiocyanates, or by condensation with aldehydes followed by cyclization. For instance, reaction with carbodiimides can lead to the formation of 2,4-diaminoquinazolines.[1][2]

3. Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities. The Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can then be cyclized to form thieno[2,3-b]pyridines. While the direct Gewald reaction with 2-amino-3-methoxybenzonitrile is not the typical approach, the aminonitrile functionality is a key component in related cyclization strategies to access this scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3][4] Starting from the readily available 3-methoxy-2-nitroaniline, the amino group can be diazotized and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

Materials:

-

3-Methoxy-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve 3-methoxy-2-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with toluene.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Starting Material | Product | Reagents | Conditions | Yield |

| 3-Methoxy-2-nitroaniline | This compound | 1. HCl, NaNO₂2. CuCN, NaCN | 0-5 °C to 60 °C | 70-80% (Typical) |

Protocol 2: Reduction of this compound to 2-Amino-3-methoxybenzonitrile

The reduction of the nitro group is a critical step to unmask the amino functionality for subsequent cyclization reactions. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[5]

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-